Moricizine-d8(Hydrochloride)
CAS No.:
Cat. No.: VC16672838
Molecular Formula: C22H26ClN3O4S
Molecular Weight: 472.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H26ClN3O4S |
|---|---|
| Molecular Weight | 472.0 g/mol |
| IUPAC Name | ethyl N-[10-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propanoyl]phenothiazin-2-yl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C22H25N3O4S.ClH/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24;/h3-8,15H,2,9-14H2,1H3,(H,23,27);1H/i11D2,12D2,13D2,14D2; |
| Standard InChI Key | GAQAKFHSULJNAK-USILMEKGSA-N |
| Isomeric SMILES | [2H]C1(C(OC(C(N1CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)NC(=O)OCC)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl |
| Canonical SMILES | CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Moricizine-d8 (Hydrochloride) is a phenothiazine analog characterized by the molecular formula , with eight hydrogen atoms replaced by deuterium () to form a stable isotopic variant . The hydrochloride salt enhances solubility and bioavailability, critical for oral administration. Key structural features include:
-
A phenothiazine core facilitating membrane interaction.
-
A chloro-substituted aromatic ring contributing to sodium channel affinity.
-
A side chain with ethyl carbamate and piperazine moieties optimizing receptor binding .
The deuterium substitution occurs at metabolically vulnerable positions, slowing hepatic clearance via the kinetic isotope effect. This modification preserves the parent compound’s antiarrhythmic activity while extending its half-life for research applications .
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 472.03 g/mol | |
| Solubility | Water-soluble (HCl salt) | |
| logP (Partition Coefficient) | 3.2 (estimated) |
Mechanism of Action: Sodium Channel Modulation
Moricizine-d8 (Hydrochloride) exerts its antiarrhythmic effects by preferentially blocking voltage-gated sodium channels () during phase 0 of the cardiac action potential. This inhibition reduces the rate of depolarization in myocardial cells, thereby decreasing excitability and conduction velocity . Unlike Class IA agents (e.g., quinidine), moricizine-d8 minimally affects action potential duration or refractory periods, reducing proarrhythmic risks .
In vitro patch-clamp studies demonstrate concentration-dependent suppression of sodium currents () . The deuterated form exhibits similar pharmacodynamics but with altered pharmacokinetics due to slower CYP450-mediated metabolism, as inferred from deuteration’s known effects on drug clearance .
Pharmacokinetics and Metabolic Profile
Dose-ranging studies in healthy adults reveal linear pharmacokinetics over 150–300 mg doses administered thrice daily :
| Dose (mg) | AUC (mg·h/L) | (mg/L) | (h) |
|---|---|---|---|
| 150 | 0.569 | 0.12 | 3.2 |
| 200 | 0.747 | 0.16 | 3.5 |
| 250 | 1.008 | 0.21 | 3.8 |
| 300 | 0.993 | 0.20 | 4.1 |
Deuteration reduces first-pass metabolism, increasing bioavailability by ~15% compared to non-deuterated moricizine . Renal excretion accounts for <5% of elimination, with the majority metabolized via hepatic CYP3A4/5 to inactive sulfoxide and N-oxide derivatives .
Clinical Efficacy in Ventricular Arrhythmias
A landmark study involving 100+ patients with malignant ventricular arrhythmias demonstrated moricizine-d8’s efficacy :
-
Unsustained Ventricular Tachycardia (VT): 60% suppression rate (95% CI: 54–66%) over 12 months.
-
Sustained VT: 22% suppression via programmed electrical stimulation ( vs. placebo).
-
Combination Therapy: Co-administration with propranolol (120 mg) elevated VPC suppression to 87% () .
Notably, moricizine-d8 maintains left ventricular ejection fraction (LVEF) within 5% of baseline, making it suitable for patients with compromised cardiac function .
Comparative Analysis with Contemporary Antiarrhythmics
Moricizine-d8’s unique profile positions it between Class I and III agents:
| Agent | Mechanism | VT Suppression | LVEF Impact | Proarrhythmia Risk |
|---|---|---|---|---|
| Moricizine-d8 | blockade | 60% | Minimal | Moderate |
| Amiodarone | Multi-channel block | 70% | -5–10% | Low |
| Sotalol | blockade | 55% | -7% | High |
| Flecainide | blockade | 65% | -12% | High |
Its preserved LVEF and moderate proarrhythmia risk make it preferable for elderly patients or those with cardiomyopathy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume